2-(Pyridin-3-yl)acetaldehyde chemical properties
2-(Pyridin-3-yl)acetaldehyde chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known chemical properties of 2-(Pyridin-3-yl)acetaldehyde. Due to the limited availability of public domain data, this document outlines general principles and expected characteristics based on its chemical structure and data from analogous compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 42545-63-1 | Commercial Suppliers[1] |
| Molecular Formula | C₇H₇NO | Commercial Suppliers |
| Molecular Weight | 121.14 g/mol | Commercial Suppliers |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available | |
| Appearance | Likely a liquid or low-melting solid | Inferred from structure |
Synthesis and Purification
A detailed, experimentally validated protocol for the synthesis of 2-(Pyridin-3-yl)acetaldehyde is not described in the available literature. However, general synthetic strategies for related pyridine aldehydes can be considered.
General Synthetic Approach: Oxidation of 3-(2-Hydroxyethyl)pyridine
A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2-(Pyridin-3-yl)acetaldehyde could be prepared by the oxidation of 3-(2-hydroxyethyl)pyridine.
Experimental Workflow: Conceptual Oxidation
Caption: Conceptual workflow for the synthesis of 2-(Pyridin-3-yl)acetaldehyde.
Methodology:
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Oxidation: 3-(2-Hydroxyethyl)pyridine would be dissolved in a suitable anhydrous solvent, such as dichloromethane. An oxidizing agent, for example, Pyridinium chlorochromate (PCC) or reagents for a Swern oxidation, would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by a technique like thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture would be quenched, for instance, with the addition of a mild reducing agent if necessary, followed by washing with aqueous solutions to remove inorganic byproducts. The organic layer would be separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
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Purification: The crude product would likely be purified by column chromatography on silica gel, eluting with a solvent system such as a mixture of ethyl acetate and hexanes.
Spectroscopic Characterization
While experimental spectra for 2-(Pyridin-3-yl)acetaldehyde are not publicly available, its expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the acetaldehyde moiety.
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Aldehydic Proton (-CHO): A characteristic signal, likely a triplet, in the downfield region of 9-10 ppm.
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Methylene Protons (-CH₂-): A doublet coupled to the aldehydic proton, expected to appear around 3-4 ppm.
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Pyridyl Protons: A set of signals in the aromatic region (7-9 ppm) characteristic of a 3-substituted pyridine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show seven distinct signals.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around 190-200 ppm for aldehydes.[2]
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Pyridyl Carbons: Five signals in the aromatic region (approximately 120-150 ppm).[2]
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Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
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C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ for the aldehyde carbonyl group.[3]
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C-H Stretch (aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
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C=C and C=N Stretches (pyridine): Multiple absorptions in the 1400-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 121. Key fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-29]⁺).[4][5]
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature detailing the biological activity or the involvement of 2-(Pyridin-3-yl)acetaldehyde in any signaling pathways. Pyridine derivatives are known to have a wide range of biological activities, and some act as enzyme inhibitors or receptor agonists.
Given the structural similarity to acetaldehyde, a known metabolite of ethanol, a generalized metabolic pathway for acetaldehyde is presented below for illustrative purposes. This pathway does not represent the metabolism of 2-(Pyridin-3-yl)acetaldehyde but serves as a conceptual model of a relevant biochemical process.
Illustrative Metabolic Pathway of Acetaldehyde
Caption: Generalized metabolic pathway of ethanol to acetaldehyde and then to acetate.
This pathway illustrates the two-step oxidation of ethanol, where acetaldehyde is an intermediate. This process is crucial in alcohol metabolism and is linked to some of the toxic effects of alcohol consumption.[6] The enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are key to this pathway.[6]
Conclusion
2-(Pyridin-3-yl)acetaldehyde is a chemical compound for which detailed experimental data is scarce in the public domain. This guide provides an overview of its basic properties and expected chemical behavior based on its structure. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. Researchers and drug development professionals are advised to use this information as a preliminary guide and to conduct their own comprehensive analyses.
References
- 1. 42545-63-1|2-(Pyridin-3-yl)acetaldehyde|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
